3,4-Dichloro-6-methylpyridazine

Description

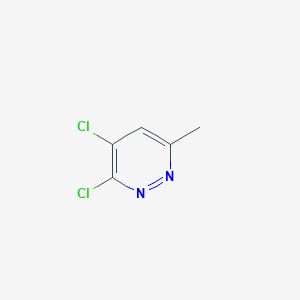

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUPASAGLWSIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Direct Halogenation Strategies for Pyridazine (B1198779) Core Construction

Direct halogenation is a primary method for introducing chloro groups onto a pre-formed pyridazine ring. This often involves the use of potent chlorinating agents on activated pyridazine precursors.

A common and effective strategy for synthesizing dichloropyridazines involves the deoxychlorination of the corresponding pyridazinediol precursors. While specific literature for the 3,4-dichloro-6-methyl isomer is not abundant, the synthesis of the closely related isomer, 3,6-dichloro-4-methylpyridazine (B106839), from 4-methyl-3,6-pyridazinediol provides a well-documented and analogous pathway. chemicalbook.com

In this type of reaction, the pyridazinediol is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.commdpi.com The diol, which exists in tautomeric equilibrium with its pyridazinedione form, is converted to the dichloro derivative. The reaction is typically carried out by refluxing the pyridazinediol in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. chemicalbook.com The high temperature facilitates the conversion. Following the reaction, the excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice. chemicalbook.com This process leads to the formation of the dichloropyridazine product, which can then be isolated.

A representative reaction is detailed below:

Reactant: 4-methyl-3,6-pyridazinediol

Reagent: Phosphorus oxychloride (POCl₃)

Conditions: Reflux for several hours

Yield: High yields, reportedly up to 89%, have been achieved for this transformation. chemicalbook.com

This methodology highlights a robust approach for the large-scale synthesis of dichlorinated pyridazines.

Achieving regioselectivity in the chlorination of pyridazine scaffolds is a significant challenge in synthetic chemistry. The electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, influences the positions susceptible to electrophilic or nucleophilic attack. Direct chlorination of an unactivated 6-methylpyridazine core is complex and can lead to a mixture of isomers.

To control the position of chlorination, chemists often rely on directing groups or start with precursors where the desired positions are already functionalized for selective conversion. For instance, the regioselectivity of amination on 3,6-dichloro-4-methylpyridazine has been noted to be poor, indicating the challenge in controlling reactions on this scaffold. mdpi.com

Modern synthetic methods are continuously being developed to address these challenges. For example, in the broader context of pyridine (B92270) chemistry, blocking groups have been used to achieve C-4 selective functionalization, a strategy that could potentially be adapted for pyridazine systems. nih.gov Furthermore, regioselective syntheses of substituted pyridazines have been achieved using methods like inverse-electron-demand Diels-Alder reactions, which build the ring with pre-defined regiochemistry. rsc.org

Indirect Synthetic Pathways for 3,4-Dichloro-6-methylpyridazine Formation

Indirect pathways involve building the pyridazine ring from acyclic precursors or modifying existing pyridazine rings through a series of functional group transformations.

The fundamental structure of the pyridazine ring is often constructed through the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine (B178648) or its derivatives. For a 6-methylpyridazine core, a suitable precursor would be a 1,4-dicarbonyl compound containing a methyl group at the appropriate position.

Various cyclization strategies have been reported for the synthesis of the pyridazine nucleus. organic-chemistry.org These include:

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between tetrazines and various dienophiles, such as silyl (B83357) enol ethers or alkynyl sulfides, provide a powerful and regioselective route to functionalized pyridazines. rsc.orgorganic-chemistry.org

Hydrazone Cyclization: Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org

From 1,3-Dicarbonyls: An approach involving the reaction of 1,3-dicarbonyl compounds and methyl ketones can lead to the formation of 3,6-disubstituted pyridazines. organic-chemistry.org

Once the 6-methylpyridazine ring is formed, subsequent chlorination steps would be required to introduce the chloro groups at the C-3 and C-4 positions.

This approach starts with an existing pyridazine derivative and chemically alters its functional groups to arrive at the target this compound. This is one of the most practical and widely used strategies.

A key example of this is the conversion of hydroxyl groups to chloro groups using reagents like POCl₃, as detailed in section 2.1.1. chemicalbook.commdpi.com Other potential transformations could include:

Sandmeyer-type Reactions: Starting from an amino-substituted pyridazine, diazotization followed by treatment with a copper(I) chloride source could introduce chlorine atoms.

Nucleophilic Substitution: If one were to start with a pyridazine containing other leaving groups, such as sulfonate esters (e.g., tosylates), these could be displaced by chloride ions. However, attempts to use this strategy have sometimes been ineffective, with reactions leading to attack at the sulfur atom instead of the pyridazine ring. mdpi.com

Halogen Exchange: A pyridazine with bromine or iodine atoms could potentially undergo halogen exchange to yield the dichloro derivative, although this is less common for introducing chlorine.

A notable multi-step synthesis in the literature involves the conversion of a 6-chloro-5-methylpyridazine-3-carboxylate ester into an amino group via an azide (B81097) intermediate. This demonstrates the feasibility of performing sequential functional group interconversions on the pyridazine ring to achieve a desired substitution pattern. mdpi.com

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product are critical steps to ensure the required purity for subsequent applications. Following the synthesis of dichloropyridazines, a typical workup and purification sequence involves several standard laboratory techniques. chemicalbook.comgoogle.com

Quenching and Neutralization: After using reactive reagents like POCl₃, the reaction mixture is often poured onto ice to decompose the excess reagent. The resulting acidic solution may then be neutralized with a base, such as aqueous ammonia. chemicalbook.com

Extraction: The aqueous mixture is then extracted with a suitable organic solvent. Chloroform (B151607) is a commonly cited solvent for this purpose. chemicalbook.com Multiple extractions are performed to ensure complete recovery of the product from the aqueous layer.

Washing and Drying: The combined organic extracts are washed, typically with brine, to remove any remaining water-soluble impurities. The organic layer is then dried over a desiccant like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate. chemicalbook.com

Solvent Removal: The solvent is removed from the dried organic solution, usually by rotary evaporation under reduced pressure, to yield the crude product. chemicalbook.com

Final Purification: The crude solid can be further purified by one or more of the following methods:

Recrystallization: This technique is used to obtain highly pure crystalline material from a suitable solvent. google.com

Silica (B1680970) Gel Column Chromatography: For separating the target compound from persistent impurities, column chromatography is a powerful tool. google.com

The purity of the final product is often assessed using techniques like Gas Chromatography (GC) or by measuring its melting point. google.comsigmaaldrich.comvwr.com

Table of Synthetic Parameters

Table of Mentioned Compounds

Chromatographic Separation Methods

Chromatographic techniques are crucial for purifying the crude product and for monitoring the progress of the reaction.

Silica gel column chromatography is a documented method for purifying the crude 3,6-Dichloro-4-methylpyridazine to obtain a high-purity final product. google.com The process involves dissolving the crude material and passing it through a column packed with silica gel, using appropriate solvents to elute the desired compound.

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are employed to monitor the reaction's progress and to determine the purity of the final product. google.com For instance, these techniques can confirm the complete consumption of the starting material before the reaction is terminated and the workup procedure begins. google.com Purity levels exceeding 99% have been reported following chromatographic separation. google.com Solvents like chloroform and dichloromethane (B109758) are often used for extraction prior to or during the chromatographic process. google.comgoogle.com

Recrystallization and Distillation Protocols

Following initial extraction and isolation, recrystallization and distillation are common methods to achieve a higher degree of purity for 3,6-Dichloro-4-methylpyridazine.

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent. Normal hexane (B92381) (n-hexane) has been successfully used to obtain white crystals of 3,6-Dichloro-4-methylpyridazine. google.comgoogle.com Another method involves dissolving the crude product in a solvent like chloroform, treating it with activated carbon to remove colored impurities, followed by cooling to induce crystallization. google.com

Distillation: For further purification, reduced pressure distillation is an effective method. One protocol describes using a sublimation method under reduced pressure to obtain the refined product. google.com This technique is particularly useful for separating the product from non-volatile impurities and has been shown to yield a purity of over 99%. google.com The boiling point of 3,6-Dichloro-4-methylpyridazine is reported to be 149-151 °C at a pressure of 21 mmHg. sigmaaldrich.comvwr.com

Table 2: Physical Properties for Purification

| Property | Value | Reference |

|---|---|---|

| Melting Point | 86-88 °C | sigmaaldrich.com |

In-depth Analysis of this compound Reveals Scarcity of Scientific Data

A thorough investigation into the chemical reactivity and transformation studies of the specific compound This compound has revealed a significant lack of available scientific literature. Despite extensive searches for data pertaining to its reactivity—including nucleophilic and electrophilic substitutions, oxidation, and metal-catalyzed coupling reactions—no specific experimental or theoretical studies detailing these aspects for this particular isomer could be retrieved.

The user's request for an article focusing solely on this compound with a detailed outline cannot be fulfilled with scientifically accurate and verifiable information. The body of scientific and patent literature appears to be focused on other isomers, most notably 3,6-dichloro-4-methylpyridazine . cymitquimica.comcapotchem.cnmdpi.comnih.govchemimpex.comsigmaaldrich.comsigmaaldrich.comchemicalbook.combldpharm.com This common isomer has been referenced in the synthesis of more complex molecules for agricultural and pharmaceutical applications. cymitquimica.comchemimpex.com For instance, studies on 3,6-dichloro-4-methylpyridazine describe its use in amination reactions, where the regioselectivity is a key point of investigation, as well as in metal-catalyzed couplings. mdpi.comnih.gov

The reactivity of dichlorinated pyridazines is highly dependent on the specific positions of the chlorine atoms and other substituents on the ring. The electronic and steric environments of the chlorine atoms in this compound are distinct from those in the 3,6-dichloro or 4,5-dichloro isomers. Therefore, extrapolating data from other isomers would not provide an accurate or reliable chemical profile for the requested compound and would be scientifically unsound.

Given the strict requirement to focus exclusively on this compound, it is not possible to generate the requested article based on the provided outline due to the absence of specific research findings for this compound in the public domain.

Should the interest lie in the more widely studied isomer, 3,6-dichloro-4-methylpyridazine , a substantial amount of information is available regarding its chemical reactivity and applications.

Chemical Reactivity and Transformation Studies

Rearrangement Reactions and Ring Transformations

The chemical literature provides insights into the reactivity of 3,4-dichloro-6-methylpyridazine, primarily focusing on its utility as a scaffold for the synthesis of more complex fused heterocyclic systems through ring transformation reactions. Specific studies detailing classical rearrangement reactions of this compound are not extensively documented in prominent research. However, its role as a precursor in building bicyclic and polycyclic aromatic compounds is a significant aspect of its chemical reactivity. These transformations typically proceed via initial nucleophilic substitution at one of the chloro-substituted positions, followed by an intramolecular cyclization step, effectively transforming the initial pyridazine (B1198779) ring into a new, fused ring system.

One of the notable applications of this compound is in the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. These reactions are crucial in medicinal chemistry, as the resulting fused heterocyclic structures are often key pharmacophores. For instance, 3,6-dichloro-4-methylpyridazine (B106839) has been utilized as a starting material in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid sigmaaldrich.com. While the exact isomer is 3,6-dichloro-4-methylpyridazine, the reaction principle illustrates the potential for ring transformation of dichloromethylpyridazines.

Furthermore, a derivative of this class of compounds, 3,6-dichloro-4-methylpyridazine, is a key intermediate in the synthesis of Risdiplam, a medication used for treating spinal muscular atrophy. The synthetic pathway involves a nucleophilic substitution followed by a cyclization reaction to form the core imidazo[1,2-b]pyridazine structure mdpi.com. Although this example does not start with the 3,4-dichloro isomer, it underscores the general reactivity pattern of dichloromethylpyridazines to undergo ring transformations to form fused bicyclic systems. The initial amination of 3,6-dichloro-4-methylpyridazine is a critical step, which can, however, lead to a mixture of regioisomers mdpi.com.

In a broader context, the synthesis of pyrido[3,4-c]pyridazines from related dichloropyridazine derivatives has also been reported. For example, a 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution and subsequent cyclocondensation to yield a dihydroxypyridopyridazine researchgate.net. This highlights a general strategy where the dichloropyridazine core serves as a foundation for constructing more elaborate heterocyclic frameworks.

The following table summarizes a representative ring transformation reaction involving a related dichloromethylpyridazine isomer, which illustrates the potential synthetic pathways for this compound.

| Reactant | Reagents/Conditions | Product | Reaction Type | Reference |

| 3,6-Dichloro-4-methylpyridazine | 1. Aminating agent 2. Subsequent cyclization reagents | Imidazo[1,2-b]pyridazine derivative | Nucleophilic substitution followed by cyclization (Ring Transformation) | mdpi.com |

It is important to note that while these examples provide a strong indication of the reactivity of the dichloropyridazine scaffold, dedicated studies on the rearrangement and ring transformation of the specific isomer, this compound, are limited in the reviewed scientific literature. The reactivity is largely inferred from closely related analogues.

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

¹H NMR Spectral Analysis

No experimental ¹H NMR data for 3,4-Dichloro-6-methylpyridazine has been found in the reviewed literature.

¹³C NMR Spectral Analysis

Specific ¹³C NMR spectral data for this compound is currently unavailable in published scientific sources.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

There are no reports on the use of advanced NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimentally obtained FT-IR spectra for this compound have not been documented in the available literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectroscopic data for this compound has been found in the course of this review.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For a compound like this compound, the presence of a heteroaromatic pyridazine (B1198779) ring and chloro-substituents gives rise to characteristic absorptions.

The pyridazine ring contains both π-bonds and non-bonding (n) electrons on the nitrogen atoms. Consequently, the UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the conjugated nature of the pyridazine ring, these transitions are typically intense and occur in the UV region.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are also expected to appear in the UV spectrum.

The exact absorption maxima (λmax) can be influenced by the solvent polarity. While specific experimental spectral data for this compound is not detailed in the available literature, studies on similar pyridazine derivatives show that the electronic and photophysical properties are closely linked to the donor-acceptor characteristics of the substituents on the ring. mdpi.com The electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the methyl group will modulate the energy levels of the molecular orbitals, thereby determining the precise wavelengths of absorption.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

For this compound (C₅H₄Cl₂N₂), the molecular weight is 163.005 g/mol . chemsrc.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺):

An M⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), which is about 65% of the intensity of the M⁺ peak.

An [M+4]⁺ peak (containing two ³⁷Cl atoms), which is about 10% of the intensity of the M⁺ peak.

Upon ionization, the molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for halogenated heterocyclic compounds include the loss of a halogen atom or other small neutral molecules. libretexts.orgmiamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Fragment |

| 162/164/166 | [C₅H₄Cl₂N₂]⁺ | Molecular Ion (M⁺) |

| 147/149 | [C₄H₁Cl₂N₂]⁺ | CH₃ (Methyl radical) |

| 127/129 | [C₅H₄ClN₂]⁺ | Cl (Chlorine radical) |

| 92 | [C₄H₄N₂]⁺ | CCl₂ (Dichlorocarbene) |

| 77 | [C₅H₃N]⁺ | HCl, N₂ |

Note: The table shows representative m/z values. The presence of chlorine isotopes will result in multiple peaks for chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Structure Determination

For a successful X-ray diffraction analysis, a single crystal of this compound of suitable size and quality would be required. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com The angles and intensities of the diffracted beams are related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.

If a crystal structure were determined, it would reveal:

The planarity of the pyridazine ring.

The precise bond lengths of the C-C, C-N, C-H, and C-Cl bonds.

The bond angles within the ring and involving the substituents.

The intermolecular interactions (e.g., stacking or hydrogen bonding) that govern the crystal packing.

However, a search of the available scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has been a primary tool for elucidating the structural and electronic properties of 3,4-dichloro-6-methylpyridazine. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been utilized for these calculations. researchgate.net

DFT calculations are instrumental in determining the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface. For this compound, these calculations help in understanding the stable conformation of the molecule by predicting bond lengths, bond angles, and dihedral angles.

Vibrational spectroscopy, coupled with theoretical calculations, offers a detailed picture of the molecular vibrations. Theoretical vibrational frequencies are calculated using DFT methods, and a subsequent Potential Energy Distribution (PED) analysis provides a quantitative assignment of these frequencies to specific vibrational modes of the molecule. This allows for a detailed interpretation of experimental infrared and Raman spectra. researchgate.net

Electronic Structure Analysis

The electronic properties of this compound are crucial for understanding its reactivity and potential applications.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For this compound, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| Energy Gap (ΔE) | -0.08657 eV |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de The MESP map is colored to indicate different potential regions; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. libretexts.orgwolfram.com For this compound, the MESP analysis helps in identifying the reactive sites and understanding its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides insights into the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net This analysis is crucial for understanding the stability of the molecule arising from these charge transfer interactions. For this compound, NBO analysis has been employed to investigate the stability conferred by such intramolecular charge delocalization. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Electronic Properties)

Computational methods are instrumental in predicting the spectroscopic parameters of molecules like this compound, providing valuable data for structural elucidation and characterization. DFT has become a standard method for the reliable prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, while TD-DFT is widely used for simulating Ultraviolet-Visible (UV-Vis) electronic spectra.

UV-Vis Electronic Properties: The electronic absorption properties of this compound can be predicted using TD-DFT calculations. These computations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.comrsc.org These calculations help in understanding the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are responsible for the UV-Vis absorption. For pyridazine (B1198779) derivatives, these transitions are often of the π → π* type. mdpi.com

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented. Please note that these are hypothetical values for demonstration purposes, as specific literature with these calculated values was not found.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Method | Predicted Value |

| ¹H NMR Chemical Shift (H5) | DFT/B3LYP | Value ppm |

| ¹H NMR Chemical Shift (CH₃) | DFT/B3LYP | Value ppm |

| ¹³C NMR Chemical Shift (C3) | DFT/B3LYP | Value ppm |

| ¹³C NMR Chemical Shift (C4) | DFT/B3LYP | Value ppm |

| ¹³C NMR Chemical Shift (C5) | DFT/B3LYP | Value ppm |

| ¹³C NMR Chemical Shift (C6) | DFT/B3LYP | Value ppm |

| ¹³C NMR Chemical Shift (CH₃) | DFT/B3LYP | Value ppm |

| UV-Vis λmax | TD-DFT | Value nm |

| Oscillator Strength (f) | TD-DFT | Value |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are crucial for predicting the NLO properties of new materials, guiding synthetic efforts toward molecules with enhanced NLO activity. nih.gov

The key parameter for second-order NLO materials is the first hyperpolarizability (β). A large β value is a prerequisite for a significant second-harmonic generation (SHG) response. Computational studies on various organic molecules have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large hyperpolarizability values. scirp.org For pyridazine derivatives, research has explored how substitutions on the pyridazine ring can influence their NLO properties. researchgate.net

While specific computational studies on the NLO properties of this compound are not available in the reviewed literature, theoretical calculations would involve the determination of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set. The results of these calculations would indicate the potential of this molecule for NLO applications. Studies on related pyridazine and pyrazine (B50134) derivatives have shown that the arrangement of substituents and the extent of π-conjugation are critical factors in determining the magnitude of the NLO response. researchgate.net

An illustrative table of how predicted NLO data for this compound would be presented is shown below. These are hypothetical values for demonstration purposes.

Table 2: Predicted Non-Linear Optical Properties of this compound

| Parameter | Method | Predicted Value (a.u.) |

| Dipole Moment (μ) | DFT/B3LYP | Value |

| Mean Polarizability (α) | DFT/B3LYP | Value |

| First Hyperpolarizability (β_tot) | DFT/B3LYP | Value |

Mechanistic Insights into Biological Activities

Exploration of Molecular Targets and Binding Mechanisms

The pyridazine (B1198779) scaffold is a privileged structure in medicinal chemistry, and its derivatives have been found to interact with a variety of molecular targets, leading to a broad range of biological activities. nih.gov In silico and in vitro studies have identified several key protein targets.

One of the most significant molecular targets identified for pyridazine derivatives is Cyclin-Dependent Kinase 2 (CDK2) . nih.gov A series of 3,6-disubstituted pyridazines has been synthesized and evaluated, with in silico studies proposing CDK2 as a probable enzymatic target. nih.gov Molecular docking studies explored the binding interactions within the active site of CDK2, revealing key points of contact that contribute to the inhibitory activity of these compounds. nih.gov

Derivatives of the related pyrrolo[3,4-d]pyridazinone structure have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com Molecular docking studies indicated that these N-acylhydrazone derivatives form stable complexes with COX-1, COX-2, and 15-LOX. mdpi.com

Furthermore, other pyridazine-containing structures have been found to target specific receptors and ion channels. A novel class of 2H-pyrrolo[3,4-c]pyridazine derivatives has been identified as high-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels . nih.gov Another pyridazinone series was developed as highly selective agonists for the thyroid hormone receptor β (THR-β) . nih.gov

In Vitro Studies of Fundamental Biological Processes (e.g., enzyme inhibition, receptor modulation)

In vitro assays have been crucial in quantifying the interaction of pyridazine derivatives with their molecular targets.

Enzyme Inhibition: Studies on 3,6-disubstituted pyridazines demonstrated their ability to inhibit CDK2. Certain derivatives, notably those bearing two morpholine (B109124) moieties, showed potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov

Similarly, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were evaluated for their inhibitory effects on COX-1, COX-2, and 15-LOX, identifying them as promising dual inhibitors. mdpi.com

Receptor Modulation: Research into pyridazinone derivatives led to the discovery of MGL-3196, a compound that is 28-fold more selective for thyroid hormone receptor β (THR-β) over thyroid hormone receptor α (THR-α) in functional assays. nih.gov This selectivity is crucial as THR-β activation in the liver is responsible for beneficial effects on lipid levels, while THR-α activation is linked to adverse cardiac effects. nih.gov In another study, a series of pyrazolopyrazines, which are structurally related to pyridazines, were identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov

Antimicrobial Activity at the Molecular Level

Certain pyridazine derivatives have demonstrated notable antimicrobial properties. A study involving newly synthesized 3(2H)-pyridazinone-acetohydrazide derivatives revealed that some of these compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net While these studies confirm the antimicrobial potential of the pyridazine core, detailed investigations into the specific molecular mechanisms of action, such as inhibition of essential bacterial enzymes or disruption of cell wall synthesis, are still an area of ongoing research.

Anticancer Potential through Molecular Mechanisms

The anticancer potential of pyridazine derivatives has been a significant area of investigation. A series of 3,6-disubstituted pyridazines displayed good to excellent anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231). nih.gov

The primary molecular mechanism behind this anticancer activity is the inhibition of CDK2. nih.gov By targeting CDK2, these compounds can alter the cell cycle progression and induce apoptosis in cancer cells. nih.gov The selectivity of these compounds is also a key feature, with some derivatives showing significantly higher cytotoxicity towards cancer cells compared to non-tumorigenic breast cells (MCF-10A). nih.gov

Other Reported Biological Research Applications (e.g., herbicidal/fungicidal mechanisms)

Beyond pharmaceutical applications, pyridazine derivatives are important in agricultural science. The specific compound 3,6-Dichloro-4-methylpyridazine (B106839) is a key intermediate in the synthesis of herbicides and fungicides. chemimpex.com Its chemical structure allows it to serve as a building block for more complex molecules designed to control unwanted vegetation and protect crops, thereby enhancing agricultural productivity. chemimpex.com

Additionally, the anti-inflammatory potential of pyridazine derivatives has been explored. The mechanism of dual inhibition of COX and LOX enzymes by certain pyrrolo[3,4-d]pyridazinone derivatives suggests their potential use in treating inflammatory disorders. mdpi.com

Structure Activity Relationship Sar Studies at the Molecular Level

Impact of Halogen Substitution Patterns on Molecular Recognition and Reactivity

The presence and positioning of halogen atoms on the pyridazine (B1198779) ring are critical determinants of the molecule's physicochemical properties and its interaction with biological targets. In 3,4-dichloro-6-methylpyridazine, the two chlorine atoms at positions 3 and 4 significantly influence its electrophilicity and reactivity. The electron-withdrawing nature of the chlorine atoms makes the pyridazine ring more susceptible to nucleophilic substitution reactions, a key step in the synthesis of various derivatives.

The regioselectivity of these reactions is a crucial aspect. For instance, in the related isomer 3,6-dichloro-4-methylpyridazine (B106839), amination reactions have shown poor regioselectivity, leading to a mixture of products. mdpi.com This highlights the directing effects of both the chlorine and methyl groups on the pyridazine core. It can be inferred that the electronic environment created by the 3,4-dichloro substitution pattern in the target molecule will similarly govern the preferred sites for nucleophilic attack, thereby influencing the types of analogs that can be synthesized.

The halogen atoms also play a direct role in molecular recognition by forming halogen bonds, a type of non-covalent interaction with electron-rich atoms in a biological target, such as oxygen or nitrogen atoms in amino acid residues of a protein. The strength and directionality of these bonds are dependent on the position of the halogens on the aromatic ring.

Influence of Methyl Group Position and Modifications on Biological Interaction

From a molecular recognition standpoint, the methyl group can establish crucial van der Waals interactions within the hydrophobic pockets of a target protein. acs.org The specific positioning of this group is vital; a change in its location on the pyridazine ring could lead to a significant loss of binding affinity due to steric hindrance or the inability to form these favorable hydrophobic contacts.

Furthermore, the methyl group can act as a "metabolic handle." While it can sometimes be a site for oxidative metabolism by cytochrome P450 enzymes, its presence can also shield other parts of the molecule from metabolic attack. acs.org Studies on other heterocyclic compounds have shown that the introduction of a methyl group can block preferred pharmacophores for P450 recognition, thereby enhancing the compound's metabolic stability and oral bioavailability. acs.org Modifications of the methyl group, such as its replacement with other alkyl groups or functionalization, can be a key strategy in fine-tuning the pharmacokinetic properties of drug candidates. The dynamics of methyl groups can also be crucial for the biological function of macromolecules, acting as intrinsic plasticizers to facilitate protein dynamics and activity. nih.gov

Systematic Derivatization and Analog Synthesis for SAR Probing

A systematic approach to derivatization is the cornerstone of SAR studies. For this compound, the reactive chlorine atoms serve as primary handles for introducing chemical diversity. Nucleophilic substitution reactions with various amines, alcohols, and thiols can generate a library of analogs with modified substituents at the 3 and 4-positions.

The synthesis of such analogs allows for the exploration of the chemical space around the pyridazine core. For example, replacing a chlorine atom with different amine-containing moieties can probe for key hydrogen bonding interactions or ionic interactions within a receptor's binding site. The synthesis of related pyridazine derivatives has been explored for various therapeutic applications, including their use as anticancer agents and glucan synthase inhibitors. nih.govnih.gov

The following table outlines potential derivatization strategies for SAR probing of this compound based on known reactivity of similar compounds:

| Position of Modification | Type of Reaction | Potential Reagents | Purpose of Derivatization |

| C3 and C4 | Nucleophilic Aromatic Substitution | Amines (primary, secondary), Alcohols, Thiols | Explore hydrogen bonding, ionic interactions, and steric effects. |

| C6 (Methyl group) | Oxidation, Halogenation | Oxidizing agents, Halogenating agents | Investigate the impact of modifying the electronic and steric properties at this position. |

| Pyridazine Ring | Cyclization reactions | Bidentate nucleophiles | Generate fused heterocyclic systems to explore new chemical space and conformational constraints. |

Computational SAR Modeling (e.g., QSAR, molecular docking) for Predictive Analysis

In conjunction with synthetic efforts, computational modeling provides a powerful tool for predicting the biological activity of novel analogs and for understanding the molecular basis of their interactions.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For pyridazine derivatives, QSAR models have been successfully developed to predict activities such as vasorelaxant properties. nih.gov These models utilize various molecular descriptors that quantify steric, electronic, and hydrophobic properties. A statistically significant QSAR model can guide the design of new analogs with potentially improved activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the active site of the target protein. For instance, docking studies on pyridazine derivatives targeting cyclin-dependent kinase 2 (CDK2) have provided insights into their binding mechanism and helped in the selection of promising candidates for further biological screening. nih.gov

A typical workflow for the computational analysis of this compound analogs would involve:

Building a 3D model of the target protein.

Docking the synthesized or virtual analogs into the active site.

Scoring the binding affinity of each analog.

Analyzing the binding poses to understand the key molecular interactions.

Using this information to refine the design of the next generation of compounds.

The following table summarizes the application of computational methods in the SAR of pyridazine-like compounds:

| Computational Method | Application | Key Insights |

| QSAR | Predicting biological activity of new analogs. | Identification of key molecular descriptors that correlate with activity. |

| Molecular Docking | Predicting binding modes and affinities. | Visualization of ligand-receptor interactions and guidance for lead optimization. |

| Pharmacophore Modeling | Identifying essential chemical features for activity. | Development of a 3D model of the essential interactions for rational drug design. |

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound “this compound” to generate an article with the specified structure and content. However, no verifiable scientific data, research findings, or detailed applications specifically pertaining to this compound could be located in the available literature and chemical databases.

The search results consistently provided information for a different isomer, 3,6-Dichloro-4-methylpyridazine . This related but distinct compound has documented applications as a synthetic intermediate in the development of agrochemicals and pharmaceuticals. It is crucial to note that the structural difference, specifically the positions of the chlorine atoms on the pyridazine ring, results in different chemical and physical properties, as well as distinct reactivity and biological activity.

Due to the strict requirement to focus solely on “this compound” and the absence of any specific data for this compound, it is not possible to generate the requested article. The creation of content on its applications as a precursor for complex heterocyclic compounds, its role in agrochemical or pharmaceutical development, or its use as a chiral auxiliary or ligand precursor would be entirely speculative and without a factual basis.

Therefore, no article can be provided that adheres to the user's explicit instructions and quality standards for scientifically accurate and verifiable information.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of pyridazine (B1198779) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. In line with the principles of green chemistry, researchers are actively seeking more sustainable and atom-economical synthetic routes.

Recent advancements in synthetic methodology offer promising alternatives. For instance, microwave-assisted organic synthesis has been recognized as a green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine (B92270) and pyridazine derivatives. Current time information in Bangalore, IN.nih.gov One-pot multicomponent reactions are also gaining traction as they allow for the construction of complex molecules from simple precursors in a single step, minimizing solvent usage and purification steps. researchgate.net For example, a study on the synthesis of functionalized pyridazines utilized ultrasonication and pressure in conjunction with catalysts like ammonium (B1175870) acetate (B1210297) to achieve atom-economical transformations. researchgate.net

Furthermore, the development of metal-complex-free catalytic systems is a significant step towards sustainability. A novel approach for the synthesis of a key intermediate for the drug Risdiplam, which involves a pyridazine core, successfully avoided the use of expensive and potentially toxic metal catalysts. mdpi.com Such strategies, if adapted for 3,4-dichloro-6-methylpyridazine, could significantly reduce the environmental footprint of its production. The exploration of solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) are also key areas of investigation. google.com

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Methods for Pyridazine Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Energy Input | Often requires prolonged heating | Microwave irradiation can significantly reduce reaction times |

| Catalysts | May use heavy metal catalysts | Explores metal-free catalysts or recyclable catalysts |

| Reaction Steps | Often multi-step | One-pot or tandem reactions are preferred |

| Solvents | Often uses chlorinated or other hazardous solvents | Aims for solvent-free conditions or use of green solvents (e.g., ethanol, water) |

| Waste Generation | Can generate significant byproducts and waste | Higher atom economy and reduced waste streams |

Application in Materials Science (e.g., Polymer Chemistry, Coordination Compounds)

The dichlorinated nature of this compound makes it an attractive building block for the synthesis of novel polymers and coordination compounds with tailored properties. The chlorine atoms can serve as reactive sites for polymerization reactions or as ligands for metal coordination.

In polymer chemistry, the incorporation of heterocyclic rings like pyridazine into polymer backbones can impart unique thermal, optical, and electronic properties. mdpi.com For instance, the synthesis of polymers containing bulky organosilicon groups attached to a polystyrene backbone has been shown to increase the glass transition temperature and rigidity of the polymers. researchgate.net Similarly, the introduction of this compound as a monomer or a functionalizing agent could lead to the development of new polymers with enhanced fire resistance, thermal stability, or specific electronic characteristics. The synthesis of benzoxazine (B1645224) monomers based on dichlorinated diamines has demonstrated the potential for creating fire-resistant polybenzoxazines. mdpi.com

The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including catalysis, gas storage, and sensing. The synthesis of transition metal complexes with substituted triazoles, which also contain nitrogen heterocycles, has been reported to yield compounds with interesting geometries and potential biological activities. nih.gov Similarly, terpyridine-metal complexes have been synthesized and studied for their photoluminescent and anti-microbial properties. nih.gov The ability of this compound to form complexes with various metal ions is an area ripe for exploration, with the potential to create novel functional materials.

Advanced Mechanistic Investigations of Biological Interactions

While this compound itself is primarily a chemical intermediate, its derivatives have shown a wide spectrum of biological activities. medchemexpress.com Understanding the molecular mechanisms behind these activities is crucial for the rational design of new therapeutic agents.

Structure-activity relationship (SAR) studies are a key component of this research. For example, in a series of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones, the nature and position of substituents on the phenyl ring were found to significantly influence their platelet aggregation inhibitory activity. nih.gov A study on a pyridazinone series of thyroid hormone receptor β (THR-β) agonists, including a dichlorinated analog, revealed that specific substitutions led to high selectivity and potency. nih.gov

Advanced mechanistic investigations aim to identify the specific molecular targets of these compounds. This can involve techniques such as enzyme inhibition assays, receptor binding studies, and computational modeling. For instance, understanding how a pyridazine derivative interacts with the active site of a specific enzyme can provide insights for designing more potent and selective inhibitors. While direct mechanistic studies on this compound may be limited, the known mechanisms of action of structurally related drugs, such as the dopamine (B1211576) receptor antagonism of phenothiazines like chlorpromazine (B137089) and thioridazine, can provide a starting point for investigation. drugbank.comdrugbank.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, higher yields, and the potential for automation. The synthesis of heterocyclic compounds, including pyridazine precursors, is an area where flow chemistry is beginning to make a significant impact.

While specific examples of the flow synthesis of this compound are not yet widely reported, the general principles are applicable. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for controlling the regioselectivity of reactions involving dichlorinated heterocycles. The synthesis of other heterocycles, such as imidazoles, has been successfully demonstrated in flow, showcasing the potential for multi-step sequences to be performed in a continuous manner.

The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of new pyridazine derivatives. Automated systems can perform a large number of reactions in parallel, allowing for rapid screening of different reaction conditions and starting materials. This high-throughput approach can significantly shorten the time required to develop new synthetic routes and to synthesize libraries of compounds for biological screening.

Computational Design of New Derivatives with Desired Chemical Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow for the in silico design and screening of new molecules with specific properties, saving significant time and resources compared to traditional experimental approaches.

For pyridazine derivatives, computational methods are being used to predict their biological activity, toxicity, and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can identify the key structural features that are responsible for a particular biological effect. This information can then be used to design new derivatives with enhanced activity.

Molecular docking simulations can be used to predict how a molecule will bind to a specific protein target, such as an enzyme or a receptor. This allows for the rational design of inhibitors or agonists with high affinity and selectivity. For instance, molecular docking studies have been used to investigate the binding of pyridazine derivatives to the active site of enzymes, providing insights into their mechanism of action. The use of computational tools to predict properties is a rapidly growing area that holds great promise for the development of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dichloro-6-methylpyridazine to improve yield and purity?

- Methodological Answer : Focus on solvent selection (e.g., dioxane or THF for improved solubility) and reaction conditions (temperature, time). Microwave-assisted synthesis, validated for structurally similar dichloropyridazines, can enhance reaction efficiency and reduce byproducts . Monitor reaction progress via TLC or HPLC, and employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification. Recrystallization in ethanol or methanol further improves purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl group positioning.

- FT-IR to identify C-Cl and C-N stretching vibrations (600–800 cm⁻¹ and 1200–1400 cm⁻¹, respectively).

- High-resolution mass spectrometry (HRMS) to validate molecular formula (C₅H₄Cl₂N₂) .

Cross-reference spectral data with PubChem or NIST Chemistry WebBook entries for structural validation .

Q. How should researchers address solubility challenges in biological assays involving this compound?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS). Use dynamic light scattering (DLS) to assess aggregation and adjust pH (6–8) to maintain stability .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for targeted derivative synthesis?

- Methodological Answer : Leverage steric and electronic effects:

- Nucleophilic aromatic substitution : Use amines or alkoxides to selectively replace chlorine at the 3- or 4-position, guided by methyl group steric hindrance.

- Cross-coupling reactions : Apply Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) for C-C bond formation at less hindered positions.

Monitor regioselectivity via 2D NMR (NOESY, HSQC) and computational modeling (DFT) .

Q. How can mechanistic studies resolve contradictions in reaction pathways for dichloropyridazine derivatives?

- Methodological Answer : Conduct kinetic isotope effect (KIE) experiments and intermediate trapping (e.g., using TEMPO for radical pathways). Compare activation energies via Arrhenius plots under varying temperatures. Validate hypotheses using in situ FT-IR or LC-MS to detect transient intermediates .

Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?

- Methodological Answer : Employ preparative HPLC with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) for high-resolution separation. Couple with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to quantify non-UV-active impurities. Confirm identity via tandem MS/MS .

Q. How can researchers design stability-indicating methods for this compound under stress conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h).

- Oxidative stress : Treat with 3% H₂O₂ at room temperature.

- Photodegradation : Expose to UV light (ICH Q1B guidelines).

Analyze degradation products using UPLC-QTOF-MS and correlate with in-silico toxicity predictions (e.g., Derek Nexus) .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate with multiple techniques:

- Compare experimental NMR shifts with computed values (GIAO-DFT).

- Use heteronuclear coupling constants (²J/³J) to resolve positional ambiguities.

- Re-examine synthetic protocols to rule out solvent or catalyst artifacts .

Q. What computational tools aid in predicting the reactivity and toxicity of this compound analogs?

- Methodological Answer : Utilize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.